Tetrakis(trimethylsilyl)allene

描述

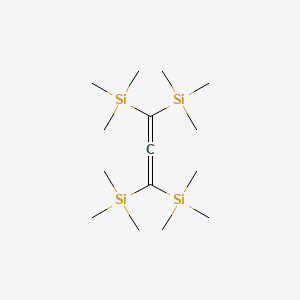

Tetrakis(trimethylsilyl)allene: is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to an allene backbone. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)allene can be synthesized through the reaction of polyhalogenated compounds with lithium or magnesium and chlorotrimethylsilane. For instance, the reaction of hexachlorobenzene with lithium and chlorotrimethylsilane under specific conditions leads to the formation of this compound . Another method involves the reaction of tetrachlorosilane with chlorotrimethylsilane in the presence of lithium metal .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of organolithium reagents and chlorosilanes under controlled conditions to ensure high yields and purity .

化学反应分析

Cycloaddition Reactions

TTMSA participates in cycloaddition reactions due to its conjugated double bonds. The electron-donating TMS groups stabilize transition states and modulate regioselectivity. For example:

-

[2+2] Cycloadditions : Reacts with electron-deficient alkenes or alkynes under thermal or photochemical conditions to form bicyclic siloxane derivatives.

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes, yielding silylated cyclohexene products .

Silyl-Directed Multi-Component Reactions

The TMS groups direct reactivity in complex transformations:

These reactions exploit the steric bulk of TMS groups to suppress competing pathways, favoring allene intermediates .

Thermal and Photochemical Rearrangements

TTMSA exhibits stability under thermal and photolytic conditions but can form via rearrangements of silylated cyclopropenes:

-

Tetrakis(trimethylsilyl)cyclopropene (10) rearranges to TTMSA (12 ) at 110°C with and .

-

Photolysis of 10 yields TTMSA quantitatively, suggesting a vinylcarbene intermediate .

Reactions with Organometallic Reagents

TTMSA reacts with Grignard or organolithium reagents to form polysilylated organometallics:

-

With Mg/THF : Forms hexakis(trimethylsilyl)-2-butyne via insertion into halogenated alkanes .

-

With Li/ClSiMe₃ : Produces silylated cyclohexadienes (e.g., VI ) in THF .

Hydrofunctionalization Reactions

TTMSA undergoes Pd-catalyzed hydrofunctionalization:

-

Hydroamination : Conjugated enynes react with amines to form chiral allenes with allylic amines (up to 90% yield) .

-

Hydroacylation : With aldehydes, it forms silyl dienol ethers (e.g., 47 , 48 ) via Ru catalysis .

Mechanistic Insights

DFT calculations reveal that TMS groups stabilize intermediates via σ–π hyperconjugation. For example:

科学研究应用

Synthesis of Tetrakis(trimethylsilyl)allene

TMSAllene can be synthesized from hexachlorobenzene through a series of reactions involving trimethylsilyl chloride and lithium in tetrahydrofuran (THF). This method allows for the quantitative formation of TMSAllene, which can be further manipulated to yield other valuable compounds, including bis(trimethylsilyl)propyne through protodesilylation .

Applications in Organic Synthesis

3.1. Key Intermediate in Drug Development

TMSAllene serves as a crucial intermediate in the synthesis of bioactive molecules and drug candidates. Its ability to undergo various transformations makes it suitable for constructing complex molecular architectures necessary in pharmaceutical chemistry .

3.2. Radical Reactions

The compound is utilized in radical-based reactions, where it acts as a precursor for generating silyl radicals. These radicals are instrumental in hydrosilylation and polymerization processes, allowing for the modification of functional groups under mild conditions with high selectivity .

Table 1: Summary of Radical Reactions Involving TMSAllene

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hydrosilylation | Addition to alkenes/alkynes | 85-95 |

| Radical Cyclization | Formation of cyclic compounds | 70-90 |

| Silyldesulfonylation | Reaction with vinyl sulfones | 80-90 |

Applications in Polymer Chemistry

TMSAllene plays a significant role in photopolymerization processes, where it is used to initiate polymerization reactions under UV light. The high reactivity of the silyl radicals generated from TMSAllene enables efficient conversion of monomers into polymers, overcoming challenges such as oxygen inhibition common in free radical polymerizations .

4.1. Photoinitiated Systems

Recent studies have focused on developing new photoinitiated systems using TMSAllene, demonstrating its potential to enhance the performance of photocurable materials. These systems exhibit improved reactivity and selectivity, making them suitable for advanced applications in coatings and adhesives .

Case Studies

5.1. Synthesis of Complex Molecules

In one study, TMSAllene was employed to synthesize complex natural products through a series of radical cascade reactions. The use of TMSAllene allowed for the efficient formation of bicyclic structures with high yields and selectivities, showcasing its utility in synthetic organic chemistry .

5.2. Development of New Materials

Another case involved the use of TMSAllene in creating novel materials with enhanced properties for electronic applications. The incorporation of silyl groups improved the thermal stability and mechanical properties of the resulting polymers, indicating potential for use in advanced material science .

作用机制

The mechanism by which tetrakis(trimethylsilyl)allene exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, depending on the specific reaction conditions .

相似化合物的比较

Tetrakis(trimethylsilyl)silane: Similar in structure but with a silicon atom at the center instead of an allene backbone.

Tris(trimethylsilyl)allene: Contains three trimethylsilyl groups instead of four, leading to different reactivity and applications.

Uniqueness: Tetrakis(trimethylsilyl)allene is unique due to its allene backbone, which imparts distinct reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

生物活性

Tetrakis(trimethylsilyl)allene (TMS-allene) is a unique organosilicon compound characterized by its cumulene structure, featuring multiple adjacent double bonds. Its distinct chemical properties and potential biological activities have garnered attention in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of TMS-allene, focusing on its synthesis, biological effects, and potential applications.

Synthesis of this compound

TMS-allene can be synthesized through various methods involving reactive metals and chlorotrimethylsilane. One common approach involves the reaction of propyne with butyllithium followed by treatment with chlorotrimethylsilane. This process yields TMS-allene along with tris(trimethylsilyl)propyne as a byproduct. The overall reaction can be summarized as follows:

The yield of TMS-allene can vary significantly based on the choice of solvent and reaction conditions, with reported yields ranging from 27% to 65% depending on the specific experimental setup .

Antimicrobial Properties

Recent studies have indicated that TMS-allene exhibits notable antimicrobial activity. In preliminary tests, derivatives of allene-based metal complexes showed significant toxicity against various bacterial strains and fungi. One compound derived from TMS-allene demonstrated high efficacy in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiproliferative Effects

TMS-allene has also been investigated for its antiproliferative properties against cancer cell lines. In vitro studies revealed that certain allene derivatives exhibited cytotoxic effects on MDA-MB-231 human breast adenocarcinoma cells at low micromolar concentrations. This suggests that TMS-allene and its derivatives could serve as promising candidates for anticancer drug development .

Mechanistic Insights

The biological activity of TMS-allene may be attributed to its ability to interact with biological macromolecules, potentially leading to the disruption of cellular processes. For instance, the unique electronic properties of the cumulene system allow for interactions with nucleophiles, which could affect enzyme activity or cellular signaling pathways .

Case Studies

- Antimicrobial Testing : A study conducted on several allene-derived metal complexes showed that one compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

- Cytotoxicity Assays : In assays against human cancer cell lines, selected TMS-allene derivatives demonstrated IC50 values ranging from 1 to 5 µM, highlighting their potential as therapeutic agents in oncology.

Data Summary

| Property | Value |

|---|---|

| Synthesis Yield | 27% - 65% |

| MIC against S. aureus | 4 µg/mL |

| IC50 (MDA-MB-231) | 1 - 5 µM |

属性

InChI |

InChI=1S/C15H36Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h1-12H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLWRTYPCZDENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C=C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402790 | |

| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3721-17-3 | |

| Record name | TETRAKIS(TRIMETHYLSILYL)ALLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes for producing Tetrakis(trimethylsilyl)allene?

A1: Several methods have been reported for the synthesis of this compound:

- From Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate: This method, described in detail by Bertrand et al. [], involves the reaction of Tris(trimethylsilyl)cyclopropenylium hexachloroantimonate with a reducing agent to yield this compound in moderate yields.

- Reaction of Hexachlorobenzene and Derivatives: Research suggests that this compound can be formed through an unusual reaction involving Hexachlorobenzene and some of its derivatives [].

- Metalation and Silylation of Allene: This approach, highlighted by Seyferth et al. [], presents a convenient route for synthesizing this compound through the metalation and subsequent silylation of allene.

Q2: What is the thermal stability of this compound?

A: this compound demonstrates remarkable thermal stability, particularly in comparison to less substituted allenes. While the exact decomposition temperature varies depending on experimental conditions, studies indicate it can withstand temperatures well above room temperature without significant degradation []. This stability is attributed to the steric shielding provided by the bulky Trimethylsilyl groups, hindering access to reactive sites on the allene moiety.

Q3: How do Trimethylsilyl substituents influence the rearrangement of cyclopropenes to allenes, specifically regarding Tetrakis(trimethylsilyl)cyclopropene?

A: Research by Bertrand et al. [] delves into this question through experimental and computational studies. They found that Tetrakis(trimethylsilyl)cyclopropene undergoes both thermal and photochemical rearrangement to exclusively yield this compound. Computational models suggest that the bulky Trimethylsilyl groups significantly stabilize potential cyclopropylidene intermediates, but not enough to make them viable pathways for the rearrangement. Instead, the favored mechanism involves a vinylcarbene-type intermediate, highlighting the significant influence of Trimethylsilyl substitution on the reaction pathway.

Q4: What are the potential applications of this compound in synthetic chemistry?

A4: While this compound itself may not be a common reagent in routine synthesis, its unique structure and reactivity hold potential for applications in specialized areas:

Q5: Are there any known spectroscopic data available for characterizing this compound?

A: While specific spectroscopic data (NMR, IR, etc.) is not provided in the abstracts you provided, the papers do mention the characterization of this compound. It's highly probable that the full research articles contain detailed spectroscopic information to confirm the compound's structure and purity [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。